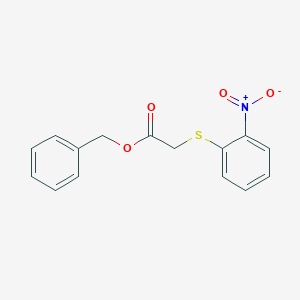
Benzyl ({2-nitrophenyl}sulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ({2-nitrophenyl}sulfanyl)acetate is a chemical compound that is commonly used in scientific research. It is a derivative of benzyl acetate and contains a nitro group and a sulfanyl group, which give it unique properties. In
Wissenschaftliche Forschungsanwendungen
Benzyl ({2-nitrophenyl}sulfanyl)acetate has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, as well as in the preparation of novel materials. It has also been used in the development of new pharmaceuticals, as it has been shown to have antimicrobial and anticancer properties.
Wirkmechanismus
The exact mechanism of action of benzyl ({2-nitrophenyl}sulfanyl)acetate is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Benzyl ({2-nitrophenyl}sulfanyl)acetate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzyl ({2-nitrophenyl}sulfanyl)acetate in lab experiments is its versatility. It can be used in a wide range of reactions and applications. However, one limitation is its toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it.
Zukünftige Richtungen
There are many future directions for research involving benzyl ({2-nitrophenyl}sulfanyl)acetate. One area of interest is its potential as a novel anticancer agent. Further research is needed to fully understand its mechanism of action and to develop more effective formulations. Another area of interest is its potential as an antimicrobial agent. Research is needed to determine its effectiveness against various bacterial and fungal strains and to develop new formulations that are less toxic.
Conclusion:
In conclusion, benzyl ({2-nitrophenyl}sulfanyl)acetate is a versatile chemical compound with a wide range of scientific research applications. It can be synthesized using a variety of methods and has been shown to have antimicrobial and anticancer properties. While it has many advantages for lab experiments, it also has limitations due to its toxicity. There are many future directions for research involving benzyl ({2-nitrophenyl}sulfanyl)acetate, including its potential as a novel anticancer and antimicrobial agent.
Synthesemethoden
Benzyl ({2-nitrophenyl}sulfanyl)acetate can be synthesized using a variety of methods. One common method involves the reaction of benzyl acetate with 2-nitrothiophenol in the presence of a Lewis acid catalyst. This reaction produces benzyl ({2-nitrophenyl}sulfanyl)acetate as the main product.
Eigenschaften
Molekularformel |
C15H13NO4S |
|---|---|
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
benzyl 2-(2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C15H13NO4S/c17-15(20-10-12-6-2-1-3-7-12)11-21-14-9-5-4-8-13(14)16(18)19/h1-9H,10-11H2 |
InChI-Schlüssel |
HJQVVYOOMHGHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)
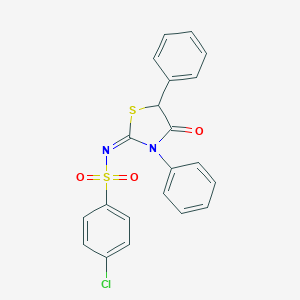
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
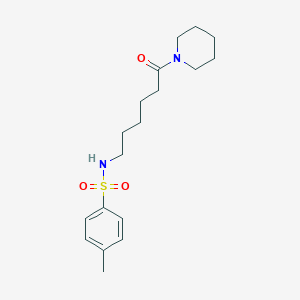
methanone](/img/structure/B241437.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
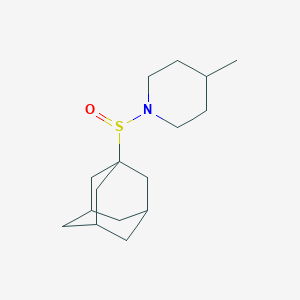
![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
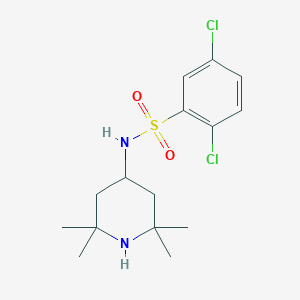
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)